3-(Aminomethyl)-4,5-dimethylheptan-4-ol
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Overview
Description
3-(Aminomethyl)-4,5-dimethylheptan-4-ol is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with an aminomethyl group. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient production of the desired compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4,5-dimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
3-(Aminomethyl)-4,5-dimethylheptan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-4,5-dimethylheptan-4-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interactions .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: This compound is similar in structure but contains a boronic acid group instead of a hydroxyl group.
N-[3-(aminomethyl)benzyl]acetamidine: This compound has a similar aminomethyl group but differs in the rest of its structure.
Uniqueness
3-(Aminomethyl)-4,5-dimethylheptan-4-ol is unique due to its specific combination of functional groups and its heptane backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H23NO |
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Molecular Weight |
173.30 g/mol |
IUPAC Name |
3-(aminomethyl)-4,5-dimethylheptan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-5-8(3)10(4,12)9(6-2)7-11/h8-9,12H,5-7,11H2,1-4H3 |
InChI Key |
TZQVHTAEWKTQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C(CC)CN)O |
Origin of Product |
United States |
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